2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile vs. 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile: Regioisomeric Differentiation at Procurement Level
Direct comparison of commercially available specifications for the target compound (CAS 1227591-25-4) versus its closest regioisomer (CAS 1227591-24-3) reveals a measurable purity difference of 2% at the minimum specification level, with the target compound achieving ≥97% purity from select vendors compared to the regioisomer's standard ≥95% minimum purity [1]. Both compounds share identical molecular formula (C7H5BrN2O) and molecular weight (213.03), yet differ in the hydroxyl group position (2-position vs. 3-position) and acetonitrile group position (3-position vs. 2-position) . This regioisomeric distinction creates non-identical chemical identities that preclude interchangeable use without synthetic revalidation.
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | ≥97% purity (CAS 1227591-25-4, select vendors) |
| Comparator Or Baseline | ≥95% purity (CAS 1227591-24-3, 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile) |
| Quantified Difference | +2 percentage points absolute purity advantage for target compound at upper specification tier |
| Conditions | Commercial vendor product specification comparison (AKSci and WanviBio listings) |
Why This Matters
Higher minimum purity specification (≥97% vs. ≥95%) reduces the need for additional purification steps and associated procurement costs when higher purity is required for sensitive applications.
- [1] WanviBio. 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, CAS 1227591-25-4, Purity ≥97%. Retrieved April 2026. View Source
